5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Overview
Description
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is an organic compound that features a pyridine ring substituted with an oxadiazole moiety and an allyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the allyloxyphenyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The allyloxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate allyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would need to be scaled up, potentially involving techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the pyridine ring.
Scientific Research Applications
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The allyloxyphenyl group may enhance the compound’s binding affinity or selectivity for certain targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[3-(methoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
- 2-{5-[3-(ethoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
- 2-{5-[3-(propoxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Uniqueness
5-(3-Prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds may not. This can lead to the formation of unique products and potentially novel applications in various fields.
Properties
IUPAC Name |
5-(3-prop-2-enoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-2-10-20-13-7-5-6-12(11-13)16-18-15(19-21-16)14-8-3-4-9-17-14/h2-9,11H,1,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTQIXXNADXFKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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